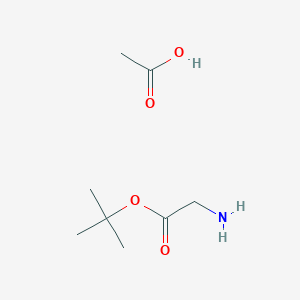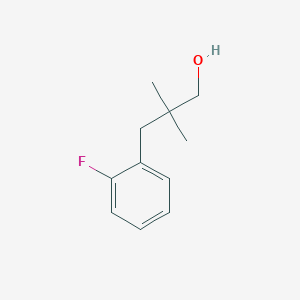
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol
Overview
Description
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol (3-FDP) is a compound with a wide range of industrial applications, as well as potential applications in the field of scientific research. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of 79°C. 3-FDP has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a starting material for the synthesis of other compounds, such as 2-fluorobenzoic acid and 2-fluorobenzaldehyde. In addition, 3-FDP has been studied for its potential use in the field of scientific research, including its mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Scientific Research Applications
Synthesis and Crystallography
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, such as the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide. This synthesis involves X-ray single crystal diffraction to determine the crystal structure, demonstrating its utility in advanced chemical synthesis and crystallography studies (Huang Ming-zhi et al., 2005).
Chemistry and Molecular Structure
- Reactions of Coordinated Ligands : Research has explored its reactions in the presence of metal alkoxides and chromium tricarbonyl complexes, showing its relevance in studies of intramolecular nucleophilic substitution and coordination chemistry (R. Houghton et al., 1983).
Pharmacology and Medical Chemistry
- Potential Antipsychotic Agents : Studies on derivatives have shown potential in the field of pharmacology, particularly as antipsychotic agents. For example, the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, using this compound as a precursor, indicated potential applications in developing new antipsychotic medications (L D Wise et al., 1987).
Organic Chemistry and Material Science
Organic Synthesis : It's used in the synthesis of various organic compounds, indicating its importance in organic chemistry and material science. This includes its use in synthesizing chromans and investigating the effects of different substituents on molecular properties (R. Houghton et al., 1980).
Structural Analysis and Synthesis : The compound is involved in the synthesis and structural analysis of different organic molecules, such as fluorinated derivatives, which are relevant in the development of new materials and chemicals (B. Košmrlj & B. Šket, 2007).
properties
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJIQLQQMGFRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
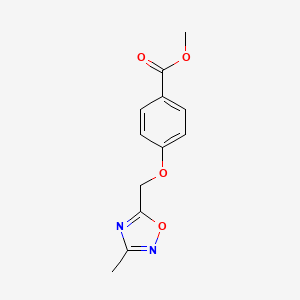
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)
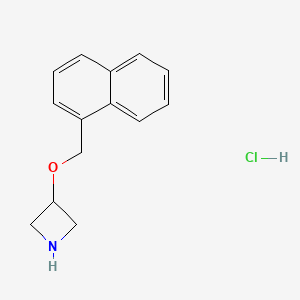

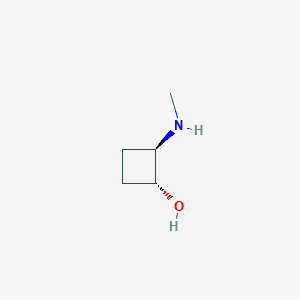




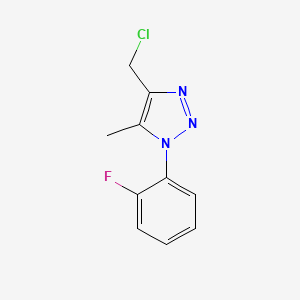
![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
